Methyl 8-pimaren-18-oate
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Overview
Description
Methyl 8-pimaren-18-oate: is a chemical compound with the molecular formula C21H34O2 . It is also known by its IUPAC name, 1-Phenanthrenecarboxylic acid, 7-ethyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester . This compound is a derivative of pimaric acid and is commonly found in the essential oils of certain plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-pimaren-18-oate typically involves the esterification of pimaric acid. The reaction is carried out by reacting pimaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous feeding of pimaric acid and methanol into a reactor, where the esterification takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-pimaren-18-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 8-pimaren-18-oate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the formulation of fragrances and flavors due to its presence in essential oils
Mechanism of Action
The mechanism of action of methyl 8-pimaren-18-oate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase II, which plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, this compound can exert anti-inflammatory effects .
Comparison with Similar Compounds
- Methyl dehydroabietate
- Methyl pimar-8(14)-en-18-oate
- Octacosane
- Heptacosane
- Hexacosane
Comparison: Methyl 8-pimaren-18-oate is unique due to its specific structure and the presence of the ester group at the 18th position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, methyl dehydroabietate, while similar in structure, lacks the specific ester configuration, leading to different reactivity and biological activity .
Properties
CAS No. |
3582-25-0 |
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Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl 7-ethyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h17H,6-14H2,1-5H3 |
InChI Key |
LZUSHGHGVLPXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
Origin of Product |
United States |
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